N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a cyclization reaction, often using cyclopentanone as a starting material.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene-3-boronic acid or a similar reagent.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic aromatic substitution reaction, where the trifluoromethyl-substituted phenyl group is attached to the intermediate.
Final Amidation: The final step is the formation of the ethanediamide linkage through an amidation reaction, typically using an amine and an acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-{[1-(thiophen-3-yl)cyclohexyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]propanediamide
Uniqueness
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Cyclopentyl group : Provides steric hindrance and may influence binding affinity.
- Thiophen-3-yl moiety : Imparts aromatic characteristics that can enhance biological interactions.
- Trifluoromethyl group : Known to increase lipophilicity, potentially affecting the compound's pharmacokinetics.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing thiophene rings have shown selective cytotoxicity against various tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects
In a study examining the cytotoxic effects of structurally related compounds on cancer cell lines, it was found that:
- Compound A (similar to our target compound) showed an IC50 value of 15 µM against breast cancer cells.
- Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis.
Inhibition of ABC Transporters
Compounds with trifluoromethyl groups have been reported to inhibit ATP-binding cassette (ABC) transporters, which are often implicated in drug resistance in cancer therapy. For example, NVP-BHG712, a compound with a similar functional group, was shown to block ABCC10 activity, enhancing the efficacy of paclitaxel in resistant cancer models .
Antioxidant Activity
Research indicates that derivatives similar to this compound possess antioxidant properties. These properties may contribute to their overall therapeutic effects by mitigating oxidative stress in cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibiting enzymes that facilitate tumor growth and survival.
Potential Therapeutic Applications
Given its biological activity, this compound could be explored for:
- Cancer therapy as a chemotherapeutic agent.
- Treatment of diseases where oxidative stress plays a critical role.
Data Summary Table
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)13-3-5-15(6-4-13)24-17(26)16(25)23-12-18(8-1-2-9-18)14-7-10-27-11-14/h3-7,10-11H,1-2,8-9,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUOWJRODCREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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